molecular formula C9H10N2O2 B14813743 6-Amino-3-cyclopropoxypicolinaldehyde

6-Amino-3-cyclopropoxypicolinaldehyde

Cat. No.: B14813743
M. Wt: 178.19 g/mol
InChI Key: QLBZZZSVXSPWGZ-UHFFFAOYSA-N
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Description

6-Amino-3-cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is part of the picolinaldehyde family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-cyclopropoxypicolinaldehyde typically involves the reaction of 3-cyclopropoxypicolinaldehyde with an amine source under controlled conditions. One common method involves the use of ammonia or primary amines in the presence of a catalyst to facilitate the reaction . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can enhance the production rate and control the particle size distribution of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-Amino-3-cyclopropoxybenzoic acid.

    Reduction: 6-Amino-3-cyclopropoxybenzyl alcohol.

    Substitution: 6-Alkylamino-3-cyclopropoxypicolinaldehyde derivatives.

Scientific Research Applications

6-Amino-3-cyclopropoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can be detected through fluorescence quenching . This property makes it useful in analytical chemistry for the quantitative determination of metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-cyclopropoxypicolinaldehyde is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-3-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c10-9-4-3-8(7(5-12)11-9)13-6-1-2-6/h3-6H,1-2H2,(H2,10,11)

InChI Key

QLBZZZSVXSPWGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)N)C=O

Origin of Product

United States

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